N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group
Mechanism of Action
Mode of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Furan-containing compounds have been employed in a number of distinct disease areas . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Rings: The furan and thiadiazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-5-9-11(20-16-15-9)12(17)14-8-13(2,18)10-6-4-7-19-10/h4,6-7,18H,3,5,8H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBTSZLBFLFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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